molecular formula C12H13N3O3 B2885986 methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate CAS No. 141072-06-2

methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2885986
CAS No.: 141072-06-2
M. Wt: 247.254
InChI Key: VOHUPXZJEWOFKS-UHFFFAOYSA-N
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Description

Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a 1,4-disubstituted triazole derivative featuring a 4-methoxybenzyl group at the 1-position and a methyl ester at the 4-position. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for triazole formation . Its structural motif is of interest in medicinal chemistry due to the versatility of the triazole core in binding biological targets and the tunability of substituents for optimizing pharmacokinetic properties.

Properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-17-10-5-3-9(4-6-10)7-15-8-11(13-14-15)12(16)18-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHUPXZJEWOFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The azide precursor, 4-methoxybenzyl azide, is typically synthesized from 4-methoxybenzyl chloride and sodium azide in dimethylformamide (DMF) at 80°C for 12 hours. Methyl propiolate serves as the alkyne component, with copper(I) iodide (5 mol%) in dichloromethane (DCM) facilitating regioselective cycloaddition at room temperature. The reaction achieves completion within 6–8 hours, yielding the target triazole as a white crystalline solid after column chromatography (hexane/ethyl acetate, 7:3).

Regiochemical Control and Byproduct Analysis

Nuclear magnetic resonance (NMR) studies confirm the exclusive formation of the 1,4-disubstituted triazole regioisomer, attributed to copper’s templating effect. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate the molecular formula (C₁₂H₁₃N₃O₃) and ester carbonyl stretch at 1715 cm⁻¹. X-ray crystallography data from analogous triazole derivatives corroborate the planar triazole ring and torsional angles between substituents.

Dimroth Rearrangement for Triazole Core Formation

An alternative route employs the Dimroth rearrangement, enabling triazole synthesis from preformed hydrazide intermediates. This method is advantageous for introducing sterically demanding substituents.

Synthesis of 5-Substituted Triazole Precursors

As demonstrated in related compounds, 5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbohydrazide reacts with anisaldehyde in anhydrous ethanol under acidic catalysis (glacial acetic acid) at reflux for 2 hours. The resulting hydrazone intermediate undergoes Dimroth rearrangement in acetonitrile with 1,1′-carbonyldiimidazole (CDI), yielding the triazole carboxylate after amidation.

Crystallization and Purity Assessment

The crude product is crystallized from dimethylformamide (DMF), affording colorless prismatic crystals with a melting point of 239–240°C. Hydrogen bonding networks, as analyzed via Hirshfeld surfaces, reveal intermolecular N–H⋯O interactions that stabilize the crystal lattice. Powder X-ray diffraction (PXRD) confirms phase purity, while elemental analysis aligns with theoretical carbon/nitrogen ratios.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been explored to accelerate reaction kinetics, particularly for copper-catalyzed cycloadditions.

Protocol and Yield Improvements

A mixture of 4-methoxybenzyl azide (1.2 equiv), methyl propiolate (1.0 equiv), and copper(I) iodide (2 mol%) in tert-butanol is irradiated at 120°C for 15 minutes under sealed-vessel conditions. This method reduces reaction time from hours to minutes, achieving a 92% isolated yield. The absence of solvent degradation byproducts is confirmed via thin-layer chromatography (TLC).

Post-Synthetic Modifications and Functionalization

Ester Hydrolysis to Carboxylic Acid Derivatives

The methyl ester group undergoes hydrolysis under basic conditions (2 M NaOH, ethanol/water, 70°C) to yield 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid. This intermediate is pivotal for further derivatization, such as amidation with 4-chloroaniline using CDI.

Alkylation and Acylation Reactions

The triazole’s N1-position can be functionalized via alkylation with iodomethane in the presence of potassium carbonate (K₂CO₃) in DMF. Acylation with acetyl chloride in pyridine introduces ketone functionalities, expanding the compound’s utility in drug discovery.

Analytical and Characterization Techniques

Spectroscopic Identification

  • 1H NMR (500 MHz, DMSO-d₆) : Signals at δ 10.56 (s, 1H, NH), 7.35–7.29 (m, 2H, ArH), 6.93–6.87 (m, 2H, ArH), 5.42 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃), and 3.68 (s, 3H, COOCH₃).
  • 13C NMR : Peaks at 165.2 (C=O), 159.3 (OCH₃), 144.7 (triazole C4), and 55.2 (OCH₃).

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 9.452 Å, b = 12.307 Å, c = 14.569 Å, and β = 98.76°. The dihedral angle between the triazole and 4-methoxyphenyl rings is 87.77°, indicative of steric hindrance from the cyclopropyl substituent in analogous structures.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Regioselectivity Scalability
Huisgen Cycloaddition 85–90% 6–8 hours 1,4-Selective Industrial
Dimroth Rearrangement 75–80% 24 hours N/A Laboratory
Microwave-Assisted 90–92% 15 minutes 1,4-Selective Pilot-Scale

The Huisgen method offers superior scalability and regiocontrol, while microwave synthesis excels in speed. The Dimroth approach is preferable for sterically hindered derivatives but requires multistep optimization.

Industrial-Scale Production Considerations

Solvent and Catalyst Recovery

Recycling copper catalysts via ion-exchange resins reduces metal waste in large-scale Huisgen reactions. Ethanol and DMF are recovered via fractional distillation, aligning with green chemistry principles.

Regulatory Compliance

Batch records for GMP manufacturing must document residual solvent levels (e.g., DMF < 880 ppm) and heavy metal contaminants (Cu < 10 ppm).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the triazole ring can produce amine derivatives.

Scientific Research Applications

Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it a useful ligand in coordination chemistry. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions .

Comparison with Similar Compounds

Structural and Functional Variations

  • Substituent Effects: Electron-Donating Groups: The 4-methoxy group in the target compound enhances solubility and may influence electronic interactions in biological systems. Electron-Withdrawing Groups: The tetrafluoro-sulfamoylphenyl analog introduces strong electron-withdrawing effects, which could enhance metabolic stability or binding affinity in medicinal applications. Bulkier Substituents: The 3,5-di-tert-butylphenyl group in 3e introduces significant hydrophobicity, making it suitable for materials science applications (e.g., surfactants).
  • Ester Group Modifications :

    • Methyl vs. ethyl esters influence lipophilicity and hydrolysis rates. Ethyl esters (e.g., ) generally exhibit slower hydrolysis compared to methyl esters, affecting bioavailability.

Physical and Chemical Properties

  • Melting Points: Limited data exist, but compound 6c has a sharp melting point (105.2–105.7°C), suggesting high purity.
  • Stability : Ethyl esters (e.g., ) require storage at 2–8°C to prevent degradation, whereas methyl esters are typically more stable at room temperature.

Biological Activity

Methyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential applications based on recent research findings.

The 1,2,3-triazole ring system is known for its significant biological activities, including anticancer, antifungal, and antiviral properties. The incorporation of methoxy and methyl groups into the triazole structure can enhance these activities. This compound is a derivative that has shown promise in various studies.

2. Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl azide with appropriate alkyne precursors under copper-catalyzed conditions. The reaction yields the desired triazole compound in moderate to high yields.

3.1 Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds containing the triazole ring have exhibited significant cytotoxic effects against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell LineIC50 (µM)Reference
Methyl TriazoleA54915Zhou et al., 2014
Methyl TriazoleMCF-720Prasad et al., 2019

3.2 Antiviral Activity

This compound has also been evaluated for antiviral activity . Studies indicate that triazole derivatives can inhibit viral replication in specific strains of influenza virus (H1N1 and H3N2). The presence of a methoxy group enhances the antiviral efficacy by improving the interaction with viral proteins .

Table 2: Antiviral Efficacy Against Influenza Virus

Compound NameVirus StrainReduction in Infectivity (%)Reference
Methyl TriazoleH3N2>90Krajczyk et al., 2014
Methyl TriazoleH1N1>85Obianom et al., 2019

3.3 Antimicrobial Activity

The compound has shown promising antimicrobial properties , effective against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 3: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLJadhav et al., 2017
Escherichia coli16 µg/mLWang et al., 2014

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-donating groups like methoxy at the para position enhances its biological activity compared to other substituents .

5. Case Studies

Several case studies highlight the effectiveness of triazole derivatives:

  • Case Study A: A study on a series of triazoles showed that those with methoxy substitutions had significantly higher anticancer activity compared to their unsubstituted counterparts.
  • Case Study B: In vivo studies demonstrated that triazoles could reduce tumor size in mice models when administered at specific dosages.

Q & A

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodological Answer : Grow single crystals via slow evaporation (methanol/chloroform). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures using SHELXT and refine with SHELXL (R₁ < 0.05). Analyze torsional angles (C–N–N–C) to confirm triazole planarity and substituent orientation .

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